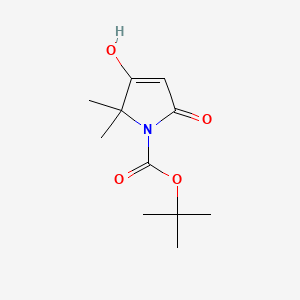

tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

説明

Historical Context and Discovery

The historical development of pyrrolone derivatives traces back to the fundamental understanding of pyrrole chemistry, which emerged in the late 19th and early 20th centuries. Pyrrole itself was first isolated and characterized in the 1830s, but the systematic exploration of its oxidized derivatives, including pyrrolones, gained momentum during the mid-20th century as synthetic methodologies advanced. The specific compound tert-butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate represents a more recent addition to this chemical family, emerging from modern pharmaceutical research programs focused on developing new therapeutic agents.

The discovery and development of this particular pyrrolone derivative is closely associated with contemporary medicinal chemistry efforts, particularly those aimed at identifying novel antimalarial agents. Research conducted by pharmaceutical companies and academic institutions has revealed that pyrrolone derivatives, including compounds structurally related to this compound, exhibit potent biological activities against various parasitic organisms. The emergence of drug-resistant pathogens, particularly in malaria treatment, has driven researchers to explore novel chemical scaffolds, leading to the identification and optimization of pyrrolone-based compounds.

The systematic study of pyrrolone derivatives gained significant impetus from phenotypic screening programs conducted by organizations such as the World Health Organisation Programme for Research and Training in Tropical Diseases. These screening efforts have identified numerous pyrrolone compounds with promising biological activities, establishing this chemical class as an important area of investigation. The specific structural features of this compound, including its substitution pattern and protective groups, reflect modern synthetic approaches designed to optimize both biological activity and chemical stability.

Chemical Classification and Significance in Heterocyclic Chemistry

This compound belongs to the broader family of nitrogen-containing heterocyclic compounds, specifically classified as a pyrrolone derivative. Pyrrolones represent a subset of pyrrole chemistry characterized by the presence of a carbonyl functionality within the five-membered ring system. This compound exemplifies the structural diversity possible within heterocyclic chemistry, combining multiple functional groups that contribute to its unique chemical and biological properties.

The significance of this compound in heterocyclic chemistry extends beyond its structural novelty to encompass its role as a versatile synthetic intermediate and potential therapeutic agent. Heterocyclic compounds are found in approximately 90% of commercially available medicines, highlighting the fundamental importance of this chemical class in drug discovery and development. The pyrrolone core structure provides a rigid framework that can be functionalized in numerous ways, allowing chemists to fine-tune biological activity and pharmacological properties through systematic structural modifications.

The compound's classification as a dihydropyrrolone distinguishes it from fully aromatic pyrrole derivatives, as the presence of the saturated carbon centers and carbonyl functionality alters both its electronic properties and reactivity profile. This structural feature is particularly significant because it affects the compound's ability to participate in various chemical reactions and influences its interaction with biological targets. The tert-butyl ester functionality serves as a protecting group that can be selectively removed under appropriate conditions, providing synthetic flexibility for further chemical elaboration.

Within the context of medicinal chemistry, pyrrolone derivatives like this compound are recognized for their ability to serve as pharmacophores in the development of various therapeutic agents. The structural features of this compound class have been associated with antibacterial, antiviral, anticancer, antitubercular, and anti-inflammatory activities, demonstrating the broad therapeutic potential inherent in this chemical framework.

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which systematically describes the structural features and substitution pattern of the molecule. This nomenclature follows established conventions for naming heterocyclic compounds, clearly indicating the position and nature of each substituent on the pyrrolone core structure.

Alternative designations for this compound include several systematic names that reflect different approaches to describing its structure. The compound is also known as 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester, which emphasizes the ester functionality and provides an alternative perspective on the molecular architecture. Another designation, 1H-pyrrole-1-carboxylic acid, 2,5-dihydro-3-hydroxy-2,2-dimethyl-5-oxo-, 1,1-dimethylethyl ester, represents the most comprehensive systematic name that fully describes all structural elements.

The following table summarizes the key identification parameters for this compound:

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1352723-60-4 |

| Molecular Formula | C11H17NO4 |

| Molecular Weight | 227.26 grams per mole |

| MDL Number | MFCD20921533 |

| InChI Key | WAXXNFZYMOMJPD-UHFFFAOYSA-N |

These various nomenclature systems and identification codes serve different purposes in chemical documentation and database searches. The Chemical Abstracts Service number provides a unique identifier that is universally recognized in chemical literature and commercial databases. The molecular formula gives immediate insight into the elemental composition, while the molecular weight provides essential information for analytical and synthetic applications.

Current Research Landscape

The current research landscape surrounding this compound reflects the growing interest in pyrrolone derivatives across multiple therapeutic areas. Contemporary research efforts have focused particularly on the antimalarial potential of pyrrolone compounds, with several studies demonstrating significant activity against Plasmodium falciparum, the causative organism of the most severe form of malaria. These investigations have revealed that pyrrolone derivatives can exhibit nanomolar potency against malaria parasites, making them attractive candidates for further development.

Recent studies have also explored the insecticidal properties of pyrrolone derivatives, including compounds structurally related to this compound. Research published in 2024 demonstrated that pyrrolone derivatives show effectiveness against both laboratory and field strains of Culex pipiens larvae, with some compounds exhibiting superior activity compared to established insecticides. This research has revealed that pyrrolone derivatives can overcome resistance mechanisms that affect traditional neurotoxic insecticides, highlighting their potential value in integrated pest management programs.

The synthetic chemistry surrounding this compound has also attracted considerable attention, with researchers developing efficient methodologies for its preparation and structural modification. Current synthetic approaches typically involve multi-step sequences that begin with readily available starting materials and employ modern organic chemistry techniques to achieve the desired substitution patterns. These synthetic developments have enabled the preparation of diverse analog libraries for biological evaluation, facilitating structure-activity relationship studies that guide further optimization efforts.

Analytical chemistry research has focused on developing robust methods for the characterization and quantification of this compound and related compounds. Current analytical protocols employ various spectroscopic and chromatographic techniques to ensure accurate identification and purity assessment. These analytical developments are essential for supporting both research applications and potential commercial development of pyrrolone-based therapeutic agents.

特性

IUPAC Name |

tert-butyl 3-hydroxy-2,2-dimethyl-5-oxopyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-8(14)6-7(13)11(12,4)5/h6,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAJEPNYICNNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CC(=O)N1C(=O)OC(C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856729 | |

| Record name | tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352723-60-4 | |

| Record name | 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-3-hydroxy-2,2-dimethyl-5-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352723-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate with appropriate reagents to introduce the hydroxy and oxo groups. One common method involves the use of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate as a starting material, which is then subjected to various chemical transformations to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

Types of Reactions

tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxo group can be reduced to form a hydroxy group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve the use of nucleophiles or electrophiles depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol.

科学的研究の応用

tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Materials Science: It is utilized in the development of novel materials with specific properties.

Biological Studies: It serves as a model compound for studying the reactivity and behavior of pyrrole derivatives in biological systems.

作用機序

The mechanism of action of tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Steric Effects : The 2,2-dimethyl groups increase steric hindrance, likely reducing reactivity at the pyrrole ring compared to less hindered analogs (e.g., 4f or 4c) .

- Thermal Stability : Boc-protected derivatives generally exhibit stability up to 150°C, but nitro-substituted analogs (e.g., 4c) may show lower thermal stability due to nitro group decomposition risks .

Comparison Insights :

- Coupling Reagents : HATU-mediated amide coupling (as in ) is a robust method for Boc-protected pyrroles but may require optimization for hydroxylated derivatives.

生物活性

tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS Number: 1352723-60-4) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and a carboxylate moiety, contributing to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.

The molecular formula of this compound is , with a molecular weight of approximately 227.26 g/mol. The structure is significant for its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| CAS Number | 1352723-60-4 |

Antibacterial Activity

Pyrroles have also been investigated for their antibacterial properties. Some studies suggest that derivatives can inhibit the growth of pathogenic bacteria by disrupting cell wall synthesis or interfering with metabolic pathways. The structural features of tert-butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole may contribute to similar antibacterial effects .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrole derivatives has been documented in several studies. Compounds with similar functional groups have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests that tert-butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole could exhibit similar anti-inflammatory properties .

The exact mechanisms by which tert-butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.

- Disruption of Membrane Integrity : The lipophilic nature of the tert-butyl group may facilitate membrane penetration, leading to cell lysis in bacteria.

- Modulation of Signaling Pathways : The hydroxyl group may play a role in interacting with cellular receptors or transcription factors involved in inflammatory responses.

Case Studies

While specific case studies on tert-butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole are sparse, analogous compounds have been documented in the literature:

- Antiviral Activity Against HSV : A study highlighted the effectiveness of pyrrole derivatives in reducing HSV replication rates in vitro.

- Bacterial Inhibition : Research demonstrated that structurally similar compounds exhibited MIC values as low as 10 µg/mL against Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying tert-Butyl 3-hydroxy-2,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step organic reactions starting from pyrrolidine or pyridine derivatives. Key steps include:

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates during functionalization .

- Oxidation/Reduction : Controlled oxidation of hydroxyl groups or reduction of ketones under inert atmospheres (e.g., N₂ or Ar) to prevent side reactions .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via TLC or HPLC .

- Critical Parameters : Temperature (0–25°C for sensitive steps), pH (neutral to slightly acidic), and solvent polarity must be optimized to avoid decomposition .

Q. How can researchers characterize this compound’s structural and chemical properties?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the stereochemistry of the pyrrolidine ring and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ ion) and detect impurities .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the Boc group) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) :

- Respiratory Protection : Use NIOSH-certified P95 respirators for low exposure; OV/AG/P99 cartridges for higher concentrations .

- Skin Protection : Chemical-resistant gloves (nitrile) and full-body lab coats to prevent dermal contact .

- Environmental Controls : Avoid drainage contamination; use fume hoods for volatile steps and secondary containment trays .

- Emergency Measures : Immediate eye irrigation with saline for splashes; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for functionalizing the pyrrolidine ring .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for introducing substituents like bromine or methoxy groups .

- Feedback Loops : Integrate experimental results (e.g., yields, selectivity) into computational workflows to refine predictive accuracy .

Q. What reactor design considerations are critical for scaling up synthesis?

- Key Factors :

- Mixing Efficiency : Use baffled reactors to ensure homogeneity in multi-phase reactions (e.g., liquid-liquid extraction steps) .

- Heat Transfer : Jacketed reactors with precise temperature control (±1°C) to manage exothermic steps (e.g., Boc deprotection with HCl) .

- Catalyst Loading : Fixed-bed reactors for heterogeneous catalysis (e.g., Pd/C for hydrogenation) to minimize catalyst loss .

Q. How should researchers address contradictory data in stability or reactivity studies?

- Root-Cause Analysis :

- Experimental Reproducibility : Verify ambient conditions (humidity, O₂ levels) using controlled-environment chambers .

- Impurity Profiling : Compare HPLC/MS data across batches to identify trace contaminants (e.g., residual solvents or byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。